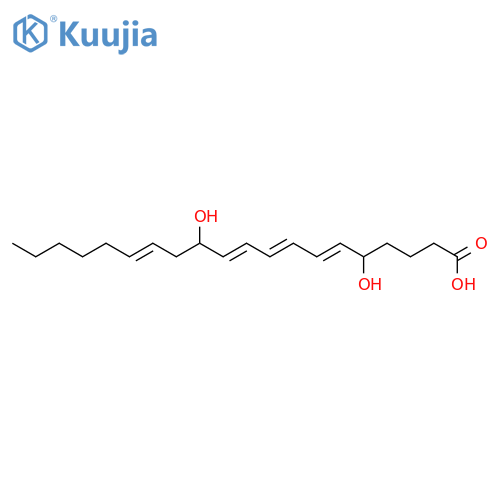Cas no 83709-73-3 (12-epi Leukotriene B4)

12-epi Leukotriene B4 structure
商品名:12-epi Leukotriene B4
12-epi Leukotriene B4 化学的及び物理的性質
名前と識別子
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12S,14Z)-
- 12-epi Leukotriene B4
- 5(S),12(S)-Dihydroxyeicosatetraenoic acid
- 12-epi-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoate
- DTXSID601017288
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoate
- 12S-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
- Q27070760
- SCHEMBL3125900
- GTPL6160
- CHEBI:72795
- SR-01000946891-1
- 5(S),12(S)-Dihydroxyeicosatetraenoate
- 12-epi LTB4
- 12-epi-Leukotriene B4
- SR-01000946891
- AKOS040756146
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoic acid
- 83709-73-3
- (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- 12(S)-Leukotriene B4
- PD021027
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoic acid
- 2-epi-LTB4
- LMFA03020015
- HY-137350
- CS-0138047
-
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
- InChIKey: VNYSSYRCGWBHLG-CBBLYLIKSA-N
- ほほえんだ: CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 336.23005950g/mol
- どういたいしつりょう: 336.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 14
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 4
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.04
- ふってん: 536.4°C at 760 mmHg
- フラッシュポイント: 292.3°C
- 屈折率: 1.527
- PSA: 77.76000
- LogP: 4.15830
12-epi Leukotriene B4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L330363-25μg |
12-epi Leukotriene B4 |
83709-73-3 | 25μg |
$ 196.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-50ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 50ug |
¥3469.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-100ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 100ug |
¥6558.00 | 2023-09-08 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2512.00 | 2023-09-05 | ||
| TRC | L330363-50μg |
12-epi Leukotriene B4 |
83709-73-3 | 50μg |
$ 316.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-25ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 25ug |
¥1890.00 | 2023-09-08 | |
| TRC | L330363-25µg |
12-epi Leukotriene B4 |
83709-73-3 | 25µg |
$196.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50 µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2,512.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204980-25µg |
12-epi Leukotriene B4, |
83709-73-3 | 25µg |
¥1324.00 | 2023-09-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912790-50μg |
12-epi Leukotriene B4 (12-epi LTB4) |
83709-73-3 | 98% | 50μg |
¥5,419.80 | 2022-01-14 |
12-epi Leukotriene B4 関連文献
-
S. M. F. Lai,P. W. Manley Nat. Prod. Rep. 1984 1 409
-
2. A practical preparation of α-hydroxy and α,β-dihydroxy aldehydes, useful intermediates for the synthesis of arachidonic acid metabolites, starting with D-glyceraldehyde acetonideSentaro Okamoto,Toshiyuki Shimazaki,Yasunori Kitano,Yuichi Kobayashi,Fumie Sato J. Chem. Soc. Chem. Commun. 1986 1352
83709-73-3 (12-epi Leukotriene B4) 関連製品
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
